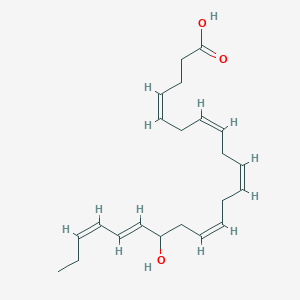
3,4-DI-1H-Indol-3-YL-1H-pyrrole-2,5-dicarboxylic acid
Descripción general
Descripción
3,4-DI-1H-Indol-3-YL-1H-pyrrole-2,5-dicarboxylic acid, also known as chromopyrrolic acid, is a pyrroledicarboxylic acid where the hydrogens at positions 3 and 4 have been replaced by indol-3-yl groups . It is a member of indoles and a pyrroledicarboxylic acid. It has a role as a bacterial metabolite.
Molecular Structure Analysis
The molecular formula of this compound is C22H15N3O4 . It has an average weight of 385.3722 and a monoisotopic weight of 385.106255983 . The InChI Key is FZDVNXHYGMEEDT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
The compound 3,4-DI-1H-Indol-3-YL-1H-pyrrole-2,5-dicarboxylic acid, due to its unique structure, has been involved in studies examining its crystallographic characteristics. For example, the study by Di (2010) explored the zwitterionic form of a related compound in its crystal structure, highlighting the intermolecular hydrogen bonding and forming a three-dimensional network, which is fundamental in understanding the chemical properties and potential applications of these compounds (Di, 2010).
Synthetic Routes and Chemical Reactions
Various studies have focused on the synthetic routes and reactions involving compounds similar to 3,4-DI-1H-Indol-3-YL-1H-pyrrole-2,5-dicarboxylic acid. For instance, Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic method to derivatives of this compound, highlighting the importance of these pathways in pharmaceutical and chemical industries (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Molecular Docking and Biological Activity
Significant research has been conducted on the biological activity of compounds similar to 3,4-DI-1H-Indol-3-YL-1H-pyrrole-2,5-dicarboxylic acid. Hotsulia (2019) investigated the potential of such compounds in influencing kinase activity of anaplastic lymphoma, highlighting their potential therapeutic applications (Hotsulia, 2019).
Applications in Material Science
The compound and its derivatives have also been explored in the field of material science. Ishani, Isita, and Vijayakumar (2021) discussed the applications of a similar compound in textiles, medicine, and cosmetics, underlining its versatility in various industrial sectors (Ishani, Isita, & Vijayakumar, 2021).
Propiedades
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVNXHYGMEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462496 | |
| Record name | lycogalic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromopyrrolic acid | |
CAS RN |
150044-68-1 | |
| Record name | lycogalic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



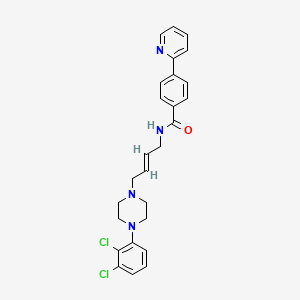

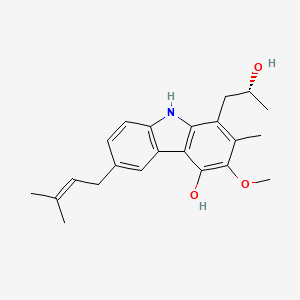


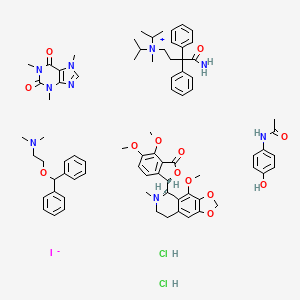


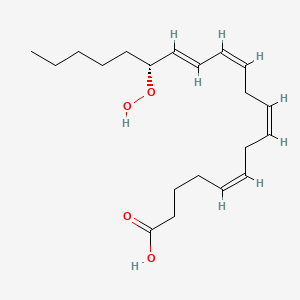

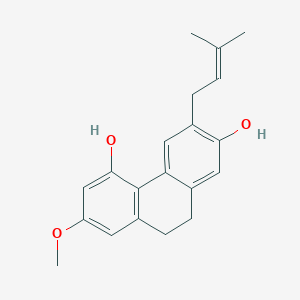

![(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1250247.png)
